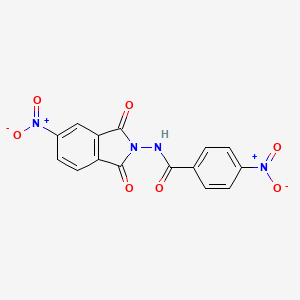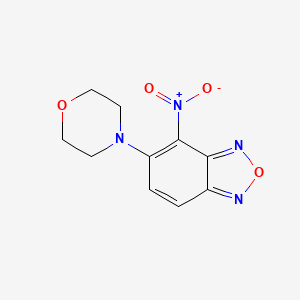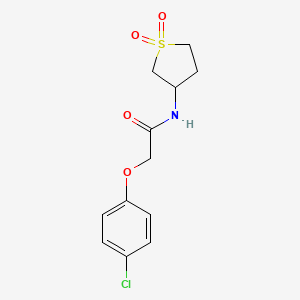
4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of isoindoline-1,3-dione derivatives and has a molecular weight of 404.34 g/mol.
作用機序
The mechanism of action of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it is known that this compound interacts with proteins and induces conformational changes. This interaction can be monitored by fluorescence spectroscopy, making it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its fluorescent properties, which allow for easy detection and monitoring of protein conformational changes. Additionally, its ability to inhibit Aβ aggregation and induce apoptosis in cancer cells make it a valuable tool for studying these diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.
将来の方向性
There are many future directions for research on 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One potential direction is the development of new derivatives with improved properties for use in cancer therapy and Alzheimer's disease treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interaction with proteins. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research.
合成法
The synthesis of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the reaction of 5-nitroisophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound. This method has been used successfully to synthesize large amounts of this compound for scientific research.
科学的研究の応用
4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used in various scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of protein conformational changes. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-nitro-N-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O7/c20-13(8-1-3-9(4-2-8)18(23)24)16-17-14(21)11-6-5-10(19(25)26)7-12(11)15(17)22/h1-7H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOADJYDFIYWQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4930715.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4930722.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930754.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)
![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
